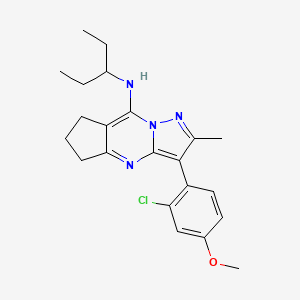
5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-
Cat. No. B3062819
M. Wt: 398.9 g/mol
InChI Key: LDIOUQIXNSSOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947697B1
Procedure details


Under argon gas atmosphere, a mixture of a solution of the compound prepared in Example 5 (177.6 g) in N,N-dimethylacetamide (355 mL) and a solution of triethylamine (103.2 g) and 3-aminopentane (88.9 g) in isopropyl alcohol (178 mL) was stirred for 4 hours at 95 to 105° C. of internal temperature. Water was poured into the reaction solution that was cooled to 70 to 80° C. of internal temperature. The diluted solution was cooled to 50 to 60° C. of internal temperature, and then after the crystal was precipitated, the solution was stirred for 30 minutes. Furthermore, water was poured into the solution, and the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature. The precipitated crystal was collected by filtration, and the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C. to give the crude crystal of the title compound (174 g, (97.4 area %), quantitative value: 85% (two process)).
Name
compound
Quantity
177.6 g
Type
reactant
Reaction Step One






Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12.C(N(CC)CC)C.[NH2:31][CH:32]([CH2:35][CH3:36])[CH2:33][CH3:34].O>CN(C)C(=O)C.C(O)(C)C>[CH3:34][CH2:33][CH:32]([NH:31][C:2]1[N:7]2[N:8]=[C:9]([CH3:20])[C:10]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=3[Cl:19])=[C:6]2[N:5]=[C:4]2[CH2:21][CH2:22][CH2:23][C:3]=12)[CH2:35][CH3:36]
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
177.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
|
|
Name
|
|
|
Quantity
|
355 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
103.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
88.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CC)CC
|
|
Name
|
|
|
Quantity
|
178 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The diluted solution was cooled to 50 to 60° C. of internal temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the crystal was precipitated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Furthermore, water was poured into the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystal was collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(CC)NC1=C2C(=NC=3N1N=C(C3C3=C(C=C(C=C3)OC)Cl)C)CCC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 174 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
